

# An In-depth Technical Guide to 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

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## Compound of Interest

**Compound Name:** 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

**Cat. No.:** B561976

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## Introduction

**9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine** is a deuterated analog of the diethyl ester of Tenofovir, a cornerstone antiviral agent in the management of HIV-1 and Hepatitis B infections. The strategic incorporation of six deuterium atoms into the propyl chain offers a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic analyses, and as an internal standard in analytical assays. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological context of this important molecule.

## Chemical and Physical Properties

**9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine** is a white solid with the following key properties:

Property	Value	Reference
Chemical Formula	C <sub>13</sub> H <sub>16</sub> D <sub>6</sub> N <sub>5</sub> O <sub>4</sub> P	[1][2]
Molecular Weight	349.36 g/mol	[1]
CAS Number	1020719-38-3	[2]
Appearance	White Solid	
Melting Point	150-152 °C	
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol	
Storage	Store at 2-8°C in a refrigerator.	

Synonyms:

- P-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-d6
- [[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester-d6

## Synthesis and Manufacturing

While a specific, detailed protocol for the synthesis of **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine** is not readily available in the public domain, its synthesis can be inferred from the established methods for its non-deuterated analog, (R)-9-[2-(diethylphosphonomethoxy)propyl] adenine, coupled with standard deuteration techniques. The general synthetic strategy involves two key stages: the synthesis of the non-deuterated backbone and the introduction of deuterium atoms.

## Experimental Protocol: Synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine (Non-deuterated Analog)

This procedure serves as a foundational method that can be adapted for the synthesis of the deuterated compound.

### Step 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine

- In a reaction vessel under a nitrogen atmosphere, combine adenine, a slight molar excess of (R)-propylene carbonate, and a catalytic amount of sodium hydroxide in a suitable solvent such as dimethylformamide (DMF).
- Heat the mixture in stages, for example, to 90 °C, 110 °C, and finally 125 °C, holding at each temperature for approximately one hour.
- Maintain the reaction at 125 °C for an extended period (e.g., 28 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and proceed with purification to isolate (R)-9-(2-hydroxypropyl)adenine.

### Step 2: Condensation to form (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

- Dissolve (R)-9-(2-hydroxypropyl)adenine in a suitable solvent.
- Under an inert atmosphere, add a base to deprotonate the hydroxyl group. While lithium hydride or sodium hydride have been used, safer alternatives like lithium tert-butoxide in DMF are recommended.[3] A patent also describes the use of dialkyl magnesium as a catalyst.
- Slowly add diethyl p-toluenesulfonyloxymethylphosphonate to the reaction mixture.
- The reaction is typically carried out at a controlled temperature, for instance, between 25-100 °C, with a preferred range of 35-70 °C.
- Monitor the reaction by TLC (e.g., using a chloroform:methanol 6:1 mobile phase).
- After the reaction is complete, quench the reaction with a mild acid like glacial acetic acid.
- Remove the solvent under reduced pressure.
- The crude product is then purified, typically by extraction with a solvent like dichloromethane, followed by washing with water and subsequent purification steps.

## Incorporation of Deuterium

The six deuterium atoms are located on the propyl chain. The introduction of these deuterium labels would likely involve the use of a deuterated starting material, such as deuterated (R)-propylene carbonate, in the initial step of the synthesis. Alternatively, specific deuteration methods involving hydrogen-isotope exchange catalysis could be employed on a suitable intermediate.<sup>[4]</sup> The exact methodology for this specific compound would be proprietary to the manufacturer.

## Analytical Methodologies

The characterization and quantification of **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine** rely on standard analytical techniques, particularly NMR spectroscopy and mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the degree of deuteration.

Experimental Protocol (General):

- **Sample Preparation:** Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **<sup>1</sup>H NMR:** Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the propyl chain would confirm successful deuteration. The integration of the remaining proton signals relative to a known internal standard can be used to assess purity.
- **<sup>13</sup>C NMR:** A carbon-13 NMR spectrum will show the carbon skeleton of the molecule.
- **<sup>31</sup>P NMR:** A phosphorus-31 NMR spectrum will show a characteristic signal for the phosphonate group.
- **Data Analysis:** Analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure. The degree of deuteration can be estimated by comparing the integrals

of the residual proton signals in the deuterated positions to the integrals of non-deuterated positions.[2]

## Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment.

Experimental Protocol (General):

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source.
- **Instrumentation:** Employ a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- **Ionization:** Use an appropriate ionization technique, such as Electrospray Ionization (ESI).
- **Analysis:** Acquire a full scan mass spectrum. The most abundant ion should correspond to the protonated molecule  $[M+H]^+$  with a mass-to-charge ratio ( $m/z$ ) of approximately 350.38.
- **Isotopic Purity Determination:** The isotopic distribution of the molecular ion peak can be analyzed to determine the percentage of the d6 species versus partially deuterated or non-deuterated species.[5][6]

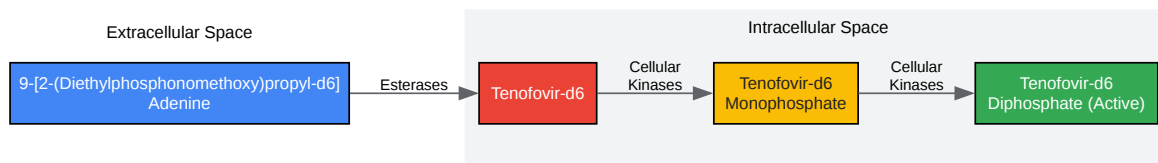
## Biological Activity and Mechanism of Action

As a deuterated analog of the diethyl ester of Tenofovir, **9-[2-**

**(Diethylphosphonomethoxy)propyl-d6] Adenine** is expected to share the same mechanism of action as its non-deuterated counterpart. The parent drug, Tenofovir, is a nucleotide reverse transcriptase inhibitor (NtRTI).[5]

## Intracellular Activation Pathway

9-[2-(Diethylphosphonomethoxy)propyl] Adenine is a prodrug that must be metabolized intracellularly to its active form, Tenofovir diphosphate. The activation process involves the following steps:



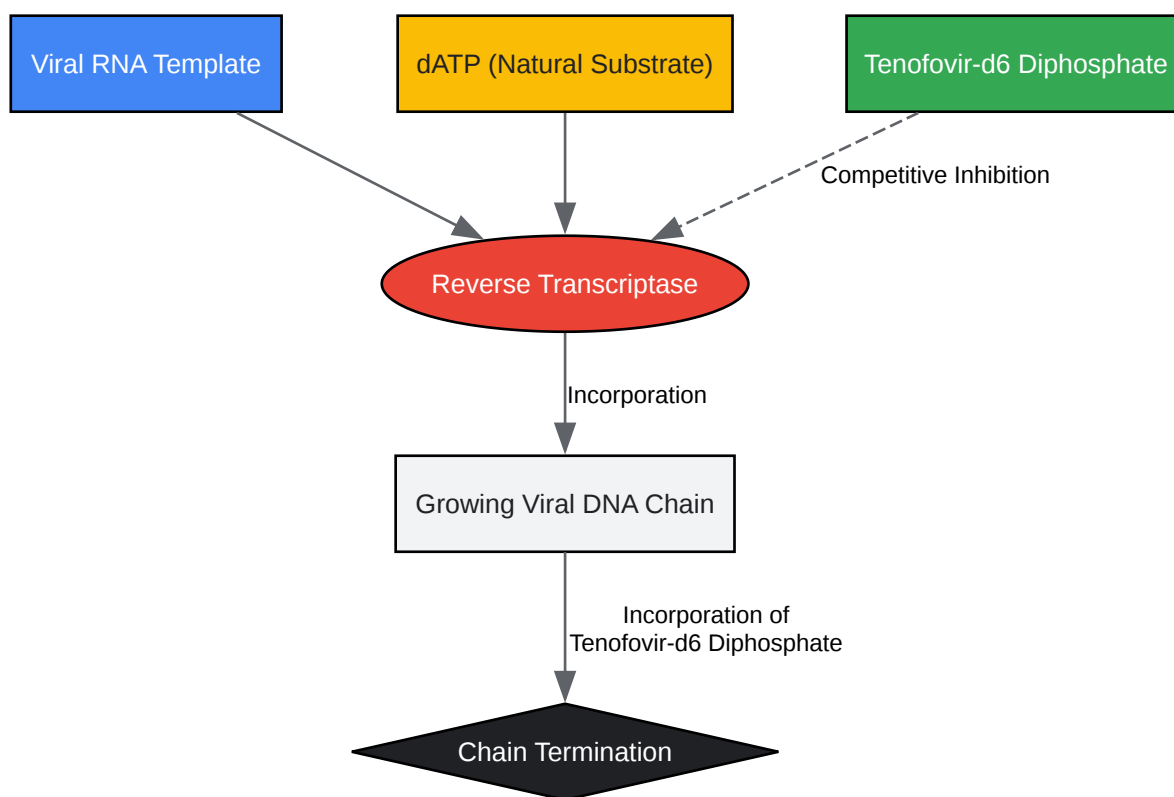
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Caption: Intracellular activation of **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine**.

- Entry into the cell: The lipophilic diethyl ester prodrug passively diffuses across the cell membrane.
- Hydrolysis: Intracellular esterases cleave the two ethyl groups, releasing the Tenofovir-d6 molecule.
- Phosphorylation: Cellular kinases sequentially phosphorylate Tenofovir-d6, first to Tenofovir-d6 monophosphate and then to the active metabolite, Tenofovir-d6 diphosphate.<sup>[7]</sup>

## Mechanism of Reverse Transcriptase Inhibition

Tenofovir diphosphate is a structural analog of deoxyadenosine triphosphate (dATP). It competes with dATP for incorporation into newly synthesized viral DNA by the viral reverse transcriptase enzyme.



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Caption: Mechanism of HIV reverse transcriptase inhibition by Tenofovir-d6 diphosphate.

Once incorporated into the growing viral DNA chain, Tenofovir diphosphate acts as a chain terminator. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis and preventing viral replication.<sup>[6][8]</sup>

While specific antiviral activity data for the deuterated diethyl ester is not readily available, the non-deuterated parent compound, Tenofovir, has demonstrated potent activity against various strains of HIV, including some that are resistant to other nucleoside reverse transcriptase inhibitors.<sup>[9][10]</sup>

## Safety and Handling

Specific toxicity data for **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine** is not available. However, based on the data for deuterated drugs in general and for Tenofovir, the following should be considered:

- **General Handling:** As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
- **Deuterated Compounds:** Deuterated compounds are generally considered to have a safety profile similar to their non-deuterated counterparts.[8] The substitution of hydrogen with deuterium is not expected to introduce new toxicological concerns. The primary effect of deuteration is often a change in the rate of metabolism, which can potentially lead to an improved safety profile by reducing the formation of toxic metabolites.[11]
- **Tenofovir-Related Toxicity:** The primary toxicity associated with long-term Tenofovir use is renal and bone toxicity.[12] These effects are thought to be related to the accumulation of Tenofovir in the proximal tubules of the kidneys.[13] It is important to note that these toxicities are associated with the active drug, Tenofovir, and may be influenced by the specific prodrug formulation used.

## Conclusion

**9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine** is a valuable research tool for scientists and drug development professionals. Its stable isotope labeling allows for precise quantification and metabolic studies of Tenofovir and its prodrugs. Understanding its chemical properties, synthesis, and mechanism of action is crucial for its effective application in the development of new and improved antiviral therapies. While specific biological and toxicological data for this deuterated compound are limited, the extensive knowledge of its non-deuterated analog provides a strong foundation for its use in research.

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